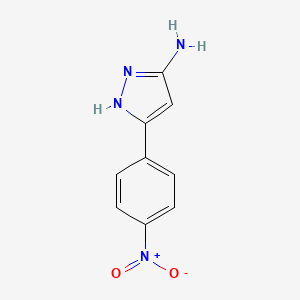

5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-nitrophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-9-5-8(11-12-9)6-1-3-7(4-2-6)13(14)15/h1-5H,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUMMZUJYKIHOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70999856 | |

| Record name | 5-(4-Nitrophenyl)-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78583-83-2 | |

| Record name | 5-(4-Nitrophenyl)-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78583-83-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

crystal structure analysis of 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine

Foreword: The Structural Chemist's Perspective

To a drug development professional, a molecule is a key to a biological lock. To a synthetic chemist, it is a target to be constructed. To a structural chemist, however, a molecule is a piece of architecture. We seek to understand not just its two-dimensional blueprint but its three-dimensional reality—the precise lengths of its bonds, the angles that define its shape, and the subtle intermolecular forces that govern how it arranges itself in the solid state. This guide is an exploration of that architecture. We will dissect this compound, a molecule of significant interest, not merely as a formula but as a crystalline entity. By understanding its structure, we unlock a deeper understanding of its potential function.

Section 1: The Pyrazole Scaffold in Modern Drug Discovery

The five-membered pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its metabolic stability and versatile biological activities.[1][2] Its presence in blockbuster drugs such as the anti-inflammatory agent Celecoxib (Celebrex®) and the phosphodiesterase-5 inhibitor Sildenafil (Viagra®) underscores its therapeutic importance.[1] Pyrazole derivatives have demonstrated a vast range of pharmacological effects, including anticancer, antimicrobial, analgesic, and antidepressant properties.[2][3][4]

The specific molecule of interest, this compound (CAS 78583-83-2)[5][6], combines several key features that make it a compelling subject for structural analysis:

-

The Pyrazole Core: Provides a rigid framework with defined hydrogen bond donor (N-H) and acceptor (N) sites.

-

The 3-amino Group: Acts as a potent hydrogen bond donor, crucial for interacting with biological targets like enzyme active sites.

-

The 5-(4-nitrophenyl) Group: The aromatic ring introduces the potential for π-π stacking interactions, while the nitro group is a strong hydrogen bond acceptor and can influence the electronic properties of the entire molecule.[7]

A thorough understanding of this molecule's three-dimensional structure is paramount for predicting its behavior, from its physical properties like solubility to its potential binding modes with protein targets.

Section 2: From Synthesis to Single Crystal: A Practical Workflow

The journey to structural elucidation begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals. This process is both a science and an art, demanding precision and patience.

Experimental Protocol: Synthesis of this compound

The synthesis of aminopyrazoles is well-established, typically proceeding through the cyclocondensation of a β-ketonitrile with hydrazine.[4][8]

Objective: To synthesize the title compound with high purity suitable for crystallization.

Materials:

-

3-(4-nitrophenyl)-3-oxopropanenitrile

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Ethanol (EtOH)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(4-nitrophenyl)-3-oxopropanenitrile (1 equivalent) in absolute ethanol.

-

Reagent Addition: To the stirred solution, add hydrazine hydrate (1.5 equivalents) dropwise at room temperature. The addition of a slight excess of hydrazine ensures complete consumption of the starting material.

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. If not, the solvent volume can be reduced under reduced pressure to induce precipitation.

-

Purification: Collect the crude product by vacuum filtration and wash with cold ethanol to remove any unreacted hydrazine. The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure this compound.

Experimental Protocol: Growing X-ray Quality Crystals

The quality of the final crystal structure is entirely dependent on the quality of the single crystal used for data collection. The slow evaporation technique is a reliable method for organic compounds.[9]

Objective: To grow a single crystal of sufficient size (>0.1 mm in all dimensions) and quality (minimal defects).

Procedure:

-

Solvent Selection: Identify a solvent in which the compound is moderately soluble. A solvent of high volatility (e.g., dichloromethane, ethyl acetate) is often a good choice. The goal is slow, controlled saturation.

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent. Ensure the solution is free of any particulate matter by filtering it through a syringe filter or a small cotton plug into a clean, small vial.

-

Evaporation Control: Cover the vial with a cap or parafilm, and pierce it with one or two small holes using a needle. This restricts the rate of solvent evaporation.

-

Incubation: Place the vial in a location free from vibrations and temperature fluctuations. Allow the solvent to evaporate slowly over several days to weeks.

-

Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine spatula.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. m.molbase.com [m.molbase.com]

- 6. 78583-83-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 5-O-TOLYL-2H-PYRAZOL-3-YLAMINE synthesis - chemicalbook [chemicalbook.com]

- 9. How To [chem.rochester.edu]

Spectroscopic Characterization of 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine: A Technical Guide for Researchers

Introduction

5-(4-nitrophenyl)-2H-pyrazol-3-ylamine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of aminopyrazole, it serves as a versatile scaffold for the synthesis of novel compounds with potential therapeutic activities. The unique arrangement of a pyrazole ring, an amino group, and a nitrophenyl moiety imparts specific electronic and structural properties that are crucial for its application in drug design and as a building block in organic synthesis.

Accurate structural elucidation and characterization are paramount for any further development of this compound. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, and IR spectroscopy. The predicted data and interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally related compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of pyrazole derivatives.

Molecular Structure and Tautomerism

The structure of this compound presents the possibility of tautomerism, a common feature in pyrazole chemistry. The proton on the pyrazole nitrogen can reside on either of the two nitrogen atoms, leading to two principal tautomers. This equilibrium can influence the observed spectroscopic data, particularly in NMR, where the rate of exchange between tautomers can lead to averaged signals or broad peaks.[1]

Predicted Spectroscopic Data

The following sections detail the anticipated ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for the constituent functional groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule. The chemical shifts are influenced by the electronic effects of the amino and nitrophenyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| Pyrazole-H4 | 6.0 - 6.5 | Singlet (s) | N/A | The proton at the C4 position of the pyrazole ring is expected to appear as a singlet in this region, influenced by the adjacent amino and nitrophenyl substituents. |

| Amino (-NH₂) | 5.0 - 6.0 | Broad Singlet (br s) | N/A | The protons of the primary amine will likely appear as a broad singlet due to quadrupole broadening from the nitrogen and potential hydrogen exchange. The chemical shift is solvent-dependent.[2] |

| Nitrophenyl-H (ortho to -NO₂) | 8.2 - 8.4 | Doublet (d) | ~8-9 | These aromatic protons are strongly deshielded by the electron-withdrawing nitro group, causing them to resonate at a high chemical shift. They will appear as a doublet due to coupling with the adjacent meta protons.[3][4] |

| Nitrophenyl-H (meta to -NO₂) | 7.8 - 8.0 | Doublet (d) | ~8-9 | These protons are less deshielded than the ortho protons and will appear at a slightly lower chemical shift, also as a doublet from coupling to the ortho protons. |

| Pyrazole-NH | 11.0 - 13.0 | Broad Singlet (br s) | N/A | The N-H proton of the pyrazole ring is acidic and its signal is often broad and can be highly variable depending on the solvent, concentration, and temperature.[5] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Pyrazole-C3 | 155 - 160 | The carbon bearing the amino group (C3) is expected to be significantly deshielded and appear at a high chemical shift. |

| Pyrazole-C5 | 140 - 145 | The carbon attached to the nitrophenyl ring (C5) will also be in the aromatic region, with its chemical shift influenced by the substituent. |

| Pyrazole-C4 | 95 - 105 | The C4 carbon of the pyrazole ring is anticipated to be the most shielded of the ring carbons, appearing at a lower chemical shift. |

| Nitrophenyl-C (ipso to pyrazole) | 130 - 135 | The carbon of the nitrophenyl ring directly attached to the pyrazole. |

| Nitrophenyl-C (ortho to -NO₂) | 124 - 128 | These carbons are influenced by the nitro group's electron-withdrawing nature. |

| Nitrophenyl-C (meta to -NO₂) | 129 - 132 | These carbons are also affected by the nitro group. |

| Nitrophenyl-C (para to pyrazole) | 147 - 152 | The carbon bearing the nitro group will be the most deshielded of the phenyl ring carbons. |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule through their characteristic vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Intensity | Justification |

| Amino (-NH₂) | 3400 - 3200 | N-H Stretch | Medium | Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching.[6] |

| Amino (-NH₂) | 1650 - 1580 | N-H Bend (Scissoring) | Medium | This bending vibration is characteristic of primary amines.[6] |

| Pyrazole-NH | 3200 - 3000 | N-H Stretch | Broad, Medium | The N-H stretch of the pyrazole ring often appears as a broad band. |

| Aromatic C-H | 3100 - 3000 | C-H Stretch | Medium to Weak | Characteristic stretching vibrations for protons on the aromatic rings.[7] |

| Nitro (-NO₂) | 1550 - 1475 | Asymmetric N-O Stretch | Strong | The nitro group exhibits two very strong and characteristic stretching bands.[8][9][10] |

| Nitro (-NO₂) | 1360 - 1290 | Symmetric N-O Stretch | Strong | The second strong absorption band for the nitro group.[8][9][10] |

| C=N and C=C | 1600 - 1450 | Ring Stretching | Medium to Strong | Stretching vibrations of the pyrazole and phenyl rings. |

Experimental Protocols

To obtain high-quality spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for compounds with exchangeable protons like -NH and -NH₂ as it can slow down the exchange rate.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (400 MHz Spectrometer):

-

¹H NMR:

-

Observe frequency: 400 MHz

-

Pulse sequence: Standard single pulse

-

Spectral width: -2 to 16 ppm

-

Acquisition time: ~4 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 16-64

-

-

¹³C NMR:

-

Observe frequency: 100 MHz

-

Pulse sequence: Proton-decoupled single pulse

-

Spectral width: 0 to 220 ppm

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096

-

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is usually presented in the range of 4000-400 cm⁻¹.

Visualization of Methodologies

Molecular Structure

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. By understanding the predicted spectral features and the underlying principles, researchers can confidently identify and characterize this compound. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. This foundational knowledge is crucial for the effective utilization of this compound in further research and development endeavors.

References

- Cerejeira, L., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4633.

-

Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved from [Link]

- Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(7), 1756.

- Karimi-Jaberi, Z., et al. (2016). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 6(10), 8345-8351.

- Ordóñez, M., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61.

- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-15.

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Nitrophenol. Retrieved from [Link]

-

Boghean, B. (2014, November 18). Interpreting IR Scans Exp 11 Reduction of a Nitro Group [Video]. YouTube. [Link]

- Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657.

Sources

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proton NMR Table [www2.chemistry.msu.edu]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

mass spectrometry fragmentation pattern of 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine

Abstract

This technical guide provides a detailed analysis of the electron ionization (EI) . As a molecule incorporating three distinct chemical moieties—a nitrophenyl group, a pyrazole core, and an amino substituent—its fragmentation behavior is governed by a series of predictable yet complex pathways. This document is intended for researchers, analytical chemists, and drug development professionals who rely on mass spectrometry for the structural elucidation and characterization of complex heterocyclic compounds. We will explore the primary fragmentation mechanisms, propose structures for key fragment ions, and provide a visual pathway map to serve as a reference for identifying this compound and its analogues in various analytical applications.

Introduction

This compound (Molecular Formula: C₉H₈N₄O₂, Molecular Weight: 204.19 g/mol ) is a heterocyclic compound of significant interest in medicinal and materials chemistry. It serves as a crucial building block in the synthesis of various pharmaceutical agents, particularly in the development of novel cancer and anti-inflammatory therapies.[1][2] Given its role as a key intermediate, unambiguous structural confirmation is paramount for quality control and regulatory compliance.

Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique for the structural elucidation of organic molecules.[3] By bombarding a molecule with high-energy electrons, a reproducible and characteristic fragmentation pattern is generated, which acts as a molecular "fingerprint." This guide will deconstruct the EI mass spectrum of this compound, explaining the causal factors behind the observed fragmentation pathways, grounded in the established principles of mass spectrometry for nitroaromatic and heterocyclic systems.

Experimental Methodology

To ensure the generation of a reliable and reproducible mass spectrum, the following protocol outlines a standard method for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system, a common setup for volatile and semi-volatile compound analysis.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound standard.

-

Dissolve the sample in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 10-20 µg/mL for injection.

-

-

Instrumentation:

-

System: A standard benchtop GC-MS system equipped with an electron ionization source and a quadrupole mass analyzer.

-

GC Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

-

GC Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 280 °C.

-

Injection Mode: Splitless (to maximize sensitivity).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp: Increase at 20 °C/min to 300 °C.

-

Final hold: Hold at 300 °C for 5 minutes.

-

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This is a standard energy that provides extensive and reproducible fragmentation.[4]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-350.

-

Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent peak).

-

Analysis of the Mass Spectrum and Proposed Fragmentation Pathways

The fragmentation of this compound is primarily driven by the presence of the high-energy nitroaromatic system and the inherent ring strain of the pyrazole nucleus.

The Molecular Ion (M•+)

Upon electron ionization, the molecule loses an electron to form the molecular ion (M•+) at m/z 204 . The presence of multiple aromatic and heterocyclic rings provides significant stability, typically resulting in a clearly observable molecular ion peak.

Primary Fragmentation: The Influence of the Nitro Group

The nitro group is a powerful functional group that directs the initial fragmentation events in nitroaromatic compounds.[3][5] Two characteristic neutral losses are expected:

-

Loss of a Nitro Radical (•NO₂): A common and energetically favorable pathway is the cleavage of the C-N bond to release a nitro radical (•NO₂, 46 u).[6][7] This leads to the formation of a highly significant fragment ion at m/z 158 . This ion represents the 5-phenyl-2H-pyrazol-3-ylamine cation.

-

C₉H₈N₄O₂•+ (m/z 204) → [C₉H₈N₂]•+ (m/z 158) + •NO₂

-

-

Loss of a Nitric Oxide Radical (•NO): A rearrangement can occur where an oxygen atom from the nitro group is transferred to the aromatic ring, followed by the loss of a nitric oxide radical (•NO, 30 u).[6][8] This pathway results in an ion at m/z 174 .

-

C₉H₈N₄O₂•+ (m/z 204) → [C₉H₈N₃O]•+ (m/z 174) + •NO

-

Fragmentation of the Pyrazole Ring

The pyrazole ring itself is susceptible to cleavage, often through the expulsion of stable neutral molecules like hydrogen cyanide (HCN).[5][9] This fragmentation can occur from the molecular ion or, more commonly, from the primary fragment ions.

-

Fragmentation of the m/z 158 Ion: The [M - NO₂]⁺ ion at m/z 158 is a key intermediate. Its subsequent fragmentation involves the breakdown of the aminopyrazole structure. A likely pathway is the loss of HCN (27 u) from the pyrazole ring, leading to a fragment ion at m/z 131 .

-

[C₉H₈N₂]•+ (m/z 158) → [C₈H₇N]•+ (m/z 131) + HCN

-

Further Fragmentation Pathways

The fragmentation cascade continues, leading to smaller, stable ions.

-

Formation of the Phenyl Cation: The ion at m/z 131 can further fragment. A prominent pathway for phenyl-substituted heterocycles is the formation of the phenyl cation or related C₆H₅⁺/C₆H₄⁺ species. The phenyl cation itself appears at m/z 77 .

-

Cleavage of the Phenyl-Pyrazole Bond: Direct cleavage of the bond connecting the two rings can occur, although this is often less favored than the initial nitro group losses. This would lead to the formation of a nitrophenyl cation at m/z 122 and an aminopyrazole radical.

Summary of Key Fragment Ions

The table below summarizes the most probable and structurally significant ions observed in the EI mass spectrum of this compound.

| m/z | Proposed Neutral Loss | Proposed Ionic Structure | Relative Intensity (Predicted) |

| 204 | - | [C₉H₈N₄O₂]•⁺ (Molecular Ion) | Moderate to High |

| 174 | •NO | [C₉H₈N₃O]•⁺ | Moderate |

| 158 | •NO₂ | [5-phenyl-2H-pyrazol-3-ylamine]⁺ | High / Base Peak |

| 131 | •NO₂, HCN | [C₈H₇N]•⁺ | Moderate |

| 122 | C₃H₃N₃ | [C₆H₄NO₂]⁺ (Nitrophenyl cation) | Low to Moderate |

| 104 | •NO₂, C₂H₂N | [C₇H₆]•⁺ | Moderate |

| 77 | •NO₂, C₂H₃N₂ | [C₆H₅]⁺ (Phenyl cation) | Moderate |

Visualizing the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways originating from the molecular ion. The proposed routes are based on the established fragmentation behavior of the constituent functional groups.

Caption: Proposed EI fragmentation pathway for this compound.

Conclusion

The electron ionization mass spectrum of this compound is characterized by a distinct and logical fragmentation pattern. The fragmentation is initiated by the facile loss of the nitro group, either as •NO₂ to form the base peak at m/z 158, or as •NO to form an ion at m/z 174. Subsequent fragmentation of the dominant m/z 158 ion proceeds via the breakdown of the pyrazole ring, primarily through the loss of HCN. This detailed understanding of its fragmentation signature provides a robust framework for the confident identification and structural verification of this important synthetic intermediate in complex matrices.

References

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

-

Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society. Available at: [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

-

Al-Naiema, I. M., & Al-Allaf, T. A. K. (2014). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Available at: [Link]

-

van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1967). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

Electron Ionization Mass Spectra of Organophosphorus Compounds, Part II: Mass Spectrometric Fragmentation of Spiro (indene-2,3-pyrazole)phosphonates... ResearchGate. Available at: [Link]

-

Saad, E. F., Hamada, N. M., Sharaf, S. M., El Sadany, S. K., Moussa, A. M., & Elba, M. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PMC - PubMed Central. Available at: [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. Available at: [Link]

-

Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. ResearchGate. Available at: [Link]

-

Frizzo, C. P., Hennemann, B. L., et al. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

-

Frizzo, C. P., & Martins, M. A. P. (2012). Trends in mass spectrum fragmentation of pyrazoles. ResearchGate. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. Available at: [Link]

-

Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. Available at: [Link]

-

Mass spectrometry based fragmentation patterns of nitrosamine compounds. ResearchGate. Available at: [Link]

-

Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. CrystEngComm (RSC Publishing). Available at: [Link]

-

Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Indian Journal of Chemistry. Available at: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. ijtsrd.com [ijtsrd.com]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Amino-3-(4-nitrophenyl)-1H-pyrazole (CAS 78583-83-2) for Drug Discovery and Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and safety data for 5-Amino-3-(4-nitrophenyl)-1H-pyrazole (CAS 78583-83-2), a versatile building block in modern medicinal chemistry. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of 5-Amino-3-(4-nitrophenyl)-1H-pyrazole in Drug Discovery

5-Amino-3-(4-nitrophenyl)-1H-pyrazole is a heterocyclic amine that has garnered significant attention as a key intermediate in the synthesis of a wide array of biologically active molecules. Its structural motif, featuring a pyrazole core appended with both an amino and a nitrophenyl group, offers multiple points for chemical modification, making it an invaluable scaffold in the development of new pharmaceuticals.[1][2] The presence of the reactive amino group and the potential for modification of the nitrophenyl moiety allows for the construction of diverse chemical libraries.

This compound and its derivatives have been explored for a range of therapeutic applications, most notably in the development of anti-inflammatory and analgesic drugs.[1] Furthermore, the pyrazole nucleus is a well-established pharmacophore, and its derivatives are known to exhibit a broad spectrum of biological activities, including roles in enzyme inhibition and receptor binding studies.[1] This guide will delve into the fundamental characteristics of this compound, providing the technical insights necessary for its effective utilization in a research and development setting.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a starting material is paramount for its successful application in synthesis and biological assays.

| Property | Value | Source(s) |

| CAS Number | 78583-83-2 | N/A |

| IUPAC Name | 5-(4-nitrophenyl)-1H-pyrazol-3-amine | N/A |

| Synonyms | 3-Amino-5-(4-nitrophenyl)-1H-pyrazole | N/A |

| Molecular Formula | C₉H₈N₄O₂ | N/A |

| Molecular Weight | 204.19 g/mol | N/A |

| Appearance | Brown to dark red amorphous powder | N/A |

| Melting Point | 233-242 °C or 255-259 °C | N/A |

| Storage Temperature | 0-8 °C | N/A |

Synthesis and Derivatization Strategies

A closely related synthesis for 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile has been reported and can be adapted.[3] This reaction proceeds via the diazotization of a substituted aniline followed by coupling with a β-dicarbonyl compound or its equivalent.

Illustrative Synthetic Workflow

The following diagram outlines a plausible synthetic pathway to 5-aminopyrazole derivatives, which can be conceptually applied to the synthesis of the target molecule.

Caption: Conceptual synthetic workflow for 5-aminopyrazole derivatives.

Experimental Protocol: A Representative Synthesis of a 5-Aminopyrazole Derivative

The following protocol for the synthesis of 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile can serve as a foundational method.[3] Researchers should note that optimization of reaction conditions, including stoichiometry, temperature, and reaction time, will be necessary for the synthesis of 5-Amino-3-(4-nitrophenyl)-1H-pyrazole.

Materials:

-

4-Nitroaniline

-

Sodium nitrite

-

Hydrochloric acid (36.5% aq.)

-

2,3-Dicyanopropionic acid ethyl ester (or a suitable β-ketonitrile)

-

Dichloromethane

-

Ammonia solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve sodium nitrite (1.49 g) in 10 mL of water.

-

In a separate vessel, create a mixture of 4-nitroaniline (0.02 mol) and 5 mL of 36.5% aqueous HCl. Cool this mixture to 0–5 °C.

-

Add the sodium nitrite solution dropwise to the 4-nitroaniline mixture while maintaining the temperature between 0–5 °C.

-

Stir the reaction mixture for 10 minutes at 0–5 °C.

-

Add 2,3-dicyanopropionic acid ethyl ester (0.02 mol) dropwise to the reaction mixture.

-

Allow the reaction to stir for 2 hours at room temperature.

-

Extract the reaction mixture with dichloromethane.

-

Adjust the pH of the aqueous layer to 9 with ammonia solution.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the organic layer and precipitate the product.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of 5-Amino-3-(4-nitrophenyl)-1H-pyrazole.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable technique for assessing the purity of this compound. While a specific validated method for this exact molecule is not publicly documented, a general approach can be developed based on methods for similar pyrazole derivatives.[4][5][6][7]

Starting HPLC Conditions:

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | A suitable gradient from 5% to 95% B over 10-15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation. The expected chemical shifts can be predicted based on the structure and can be compared to experimental data for confirmation.[8][9][10][11]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Biological Applications and Mechanism of Action

While specific mechanistic studies on 5-Amino-3-(4-nitrophenyl)-1H-pyrazole are limited in the public domain, the broader class of pyrazole-containing compounds has been extensively investigated.

Anti-inflammatory and Analgesic Activity

Many pyrazole derivatives have been shown to exhibit anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[12] The structural features of 5-Amino-3-(4-nitrophenyl)-1H-pyrazole make it a promising scaffold for the development of novel COX inhibitors.

Kinase Inhibition

The pyrazole scaffold is a common feature in many kinase inhibitors. The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The nitrophenyl group can be further functionalized to occupy other pockets within the active site, potentially leading to potent and selective inhibitors.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 5-Amino-3-(4-nitrophenyl)-1H-pyrazole. The following information is based on data for structurally similar compounds and should be used as a guideline.[13][14][15]

Hazard Identification

-

Acute Oral Toxicity: May be harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

Handling and Storage

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place. Recommended storage is at 0-8 °C.

Disposal

Dispose of in accordance with local, state, and federal regulations.

Conclusion

5-Amino-3-(4-nitrophenyl)-1H-pyrazole is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward, albeit adaptable, synthesis and multiple points for derivatization make it an attractive starting material for medicinal chemists. A thorough understanding of its chemical properties, coupled with robust analytical characterization and adherence to safety protocols, will enable researchers to fully exploit the potential of this important chemical intermediate in the quest for new and improved medicines.

References

- Jiang, Q., He, Q., Zhang, J., Yang, Y., & Wan, R. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(1), o65.

-

Angene Chemical. (2025, July 12). Safety Data Sheet: Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

Molekula. (n.d.). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. Retrieved from [Link]

- MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(4), 866.

- Kumar, V., & Sharma, P. (2019). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 11(04), 1-14.

-

International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Amino-1-(m-nitrophenyl)-4-phenylpyrazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Stanovnik, B., & Svete, J. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. ARKIVOC, 2004(5), 69-83.

- Claramunt, R. M., Elguero, J., & Mó, O. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 6(4), 62.

-

SIELC Technologies. (n.d.). Separation of 3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. rsc.org [rsc.org]

- 3. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcpa.in [ijcpa.in]

- 5. Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Separation of 3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. benchchem.com [benchchem.com]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232) [hmdb.ca]

- 9. spectrabase.com [spectrabase.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. digital.csic.es [digital.csic.es]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. angenechemical.com [angenechemical.com]

- 15. fishersci.com [fishersci.com]

Navigating the Solubility Landscape of 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine: A Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides an in-depth exploration of the solubility profile of 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive empirical data for this specific molecule, this paper establishes a robust framework for predicting its solubility in a range of organic solvents based on first principles of physical organic chemistry. Furthermore, we present a comprehensive, field-proven experimental protocol for the precise determination of its thermodynamic solubility, ensuring researchers can generate reliable and reproducible data. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to navigate the complexities of solubility profiling for pyrazole-based compounds.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from a promising lead compound to a marketed therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous and organic solvent solubility stands as a cornerstone of "drug-ability." A compound's ability to dissolve in a given solvent system governs its absorption, distribution, metabolism, and excretion (ADME) profile. For oral dosage forms, insufficient aqueous solubility can lead to poor absorption from the gastrointestinal tract, resulting in low and variable bioavailability.

In the context of drug formulation, understanding the solubility of an API in various organic solvents is equally crucial. Organic solvents are indispensable in numerous stages of pharmaceutical development, including:

-

Synthesis and Purification: Selecting an appropriate solvent system is critical for achieving high reaction yields and effective purification through techniques like crystallization.

-

Pre-formulation Studies: Solubility data in different solvents helps in the selection of suitable excipients and the development of stable and effective formulations.

-

Analytical Method Development: The choice of solvent is paramount for developing accurate and robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), for quality control and stability testing.

This guide focuses on this compound (CAS: 78583-83-2; Molecular Formula: C₉H₈N₄O₂; Molecular Weight: 204.19 g/mol ), a molecule featuring a pyrazole core, a primary amine, and a nitrophenyl substituent. By dissecting the influence of these functional groups on the molecule's intermolecular interactions, we can construct a predictive solubility profile. This theoretical framework is then complemented by a detailed, step-by-step experimental protocol for the empirical determination of its solubility, providing a comprehensive resource for researchers.

Physicochemical Landscape of this compound

To predict the solubility of this compound, it is essential to analyze the contribution of its constituent functional groups to its overall polarity, hydrogen bonding capacity, and aromatic character.

-

Pyrazole Core: The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms.[1] One nitrogen atom is pyrrole-like (an H-bond donor), and the other is pyridine-like (an H-bond acceptor). This duality allows for complex hydrogen bonding interactions. The aromatic nature of the ring also contributes to π-π stacking interactions.[2] Pyrazole itself exhibits moderate polarity and is more soluble in organic solvents than in water.[3]

-

Primary Amine (-NH₂): The primary amine group is polar and can act as both a hydrogen bond donor and acceptor. This functional group generally enhances solubility in polar protic solvents like alcohols and water.[4][5]

-

Nitrophenyl Group (-C₆H₄-NO₂): The phenyl ring is non-polar and contributes to the molecule's hydrophobicity. The nitro group (-NO₂) is a strongly polar and electron-withdrawing group.[6][7] This high polarity can increase interactions with polar solvents. However, the bulky and rigid nature of the nitrophenyl group can also lead to strong crystal lattice forces, which can negatively impact solubility.

Overall Molecular Polarity and Hydrogen Bonding Potential:

The presence of both polar (amine, nitro, pyrazole nitrogens) and non-polar (phenyl ring) moieties suggests that this compound is a polar molecule with a significant non-polar surface area. Its ability to both donate and accept hydrogen bonds is a key determinant of its solubility in protic solvents.

Predicted Solubility Profile: A Theoretical Framework

Based on the principle of "like dissolves like," we can predict the relative solubility of this compound in a range of common organic solvents.[8][9]

Table 1: Predicted Solubility Profile of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can effectively engage in hydrogen bonding with the amine and pyrazole groups of the solute. The alkyl chains of the alcohols can also interact favorably with the phenyl ring. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | DMSO and DMF are excellent hydrogen bond acceptors and have high polarity, which should facilitate the dissolution of the polar functional groups. Acetonitrile, being less polar, is expected to be a less effective solvent. |

| Non-Polar | Hexane, Toluene, Dichloromethane | Low to Very Low | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. While the phenyl ring can interact with toluene via π-π stacking, this is unlikely to overcome the unfavorable interactions with the polar groups. |

| Intermediate Polarity | Acetone, Ethyl Acetate | Moderate to Low | These solvents have intermediate polarity and can act as hydrogen bond acceptors. Their ability to dissolve the compound will depend on the balance between favorable polar interactions and unfavorable disruption of the solute's crystal lattice. |

This predicted profile serves as a valuable starting point for solvent selection in experimental studies.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method.[10] This method involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is formed. The concentration of the dissolved compound in the supernatant is then quantified.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.45 µm syringe filters (chemically compatible with the solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

Procedure:

-

Preparation of Vials: Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible.

-

Expert Insight: Using a significant excess ensures that the solution reaches saturation. A good starting point is to add enough solid so that a substantial amount remains undissolved at the end of the experiment.

-

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Trustworthiness: Preliminary experiments should be conducted to determine the time required to reach equilibrium by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration no longer changes.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Centrifugation: Centrifuge the vials to further pellet the undissolved solid.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.

-

Causality: This step is critical to remove any fine solid particles that could interfere with the analytical measurement and lead to an overestimation of solubility.

-

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the calibration curve.

-

Quantification by HPLC-UV: Analyze the diluted samples using a validated HPLC-UV method. The wavelength for detection should be set to the λmax of this compound to ensure maximum sensitivity.

-

Self-Validation: A calibration curve must be prepared using standard solutions of the compound of known concentrations. The linearity of the calibration curve (R² > 0.99) validates the accuracy of the quantification method.

-

-

Calculation: Calculate the solubility of the compound in the organic solvent using the following formula:

Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.

Table 2: Hypothetical Experimental Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | > 50 | > 0.245 |

| Ethanol | 35.2 | 0.172 |

| Isopropanol | 15.8 | 0.077 |

| DMSO | > 100 | > 0.490 |

| Acetonitrile | 8.5 | 0.042 |

| Acetone | 12.1 | 0.059 |

| Ethyl Acetate | 5.3 | 0.026 |

| Dichloromethane | < 1 | < 0.005 |

| Toluene | < 0.5 | < 0.002 |

| Hexane | < 0.1 | < 0.0005 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The interpretation of this data should be linked back to the physicochemical properties of the compound and the solvents. For example, the high solubility in DMSO and alcohols would be attributed to the strong hydrogen bonding interactions, while the poor solubility in hexane and toluene would be due to the compound's high polarity.

Logical Relationships in Solubility

The following diagram illustrates the interplay of factors that govern the solubility of this compound.

Caption: Factors Influencing the Solubility of the Target Compound.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound in organic solvents. By integrating theoretical predictions based on molecular structure with a robust experimental protocol, researchers can confidently generate the critical data needed to advance their drug development programs. The principles and methodologies outlined herein are broadly applicable to other novel chemical entities, serving as a valuable resource for overcoming solubility-related challenges in pharmaceutical research.

References

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

-

Vandavasi, J. K., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. AIChE Journal, 67(10), e17349. [Link]

-

Ralston, A. W., Hoerr, C. W., Pool, W. O., & Harwood, H. J. (1943). Solubilities of high molecular weight normal aliphatic primary amines. The Journal of Organic Chemistry, 8(1), 104-109. [Link]

-

Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved from [Link]

-

StackExchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

CK-12 Foundation. (2026, January 1). Physical Properties of Amines. Retrieved from [Link]

-

NPTEL. (n.d.). Organic Chemistry II. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

IJNRD. (2024, July). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. 65(1), 183-197. [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents?. [Link]

-

Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. 18(3), 6-11. [Link]

-

MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(1), 123. [Link]

-

National Institutes of Health. (2014). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 15(1), 193-199. [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x. [Link]

-

RSC Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Med. Chem., 13, 1177-1199. [Link]

-

ResearchGate. (n.d.). Physico-chemical properties of the designed pyrazole derivatives. Retrieved from [Link]

-

SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. [Link]

-

National Institutes of Health. (2018). Combined Quantification and Characterization of Dissolved Organic Matter by Liquid Chromatography–Mass Spectrometry Using Charged Aerosol Detection. Environmental Science & Technology, 52(15), 8436-8445. [Link]

-

Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

-

DiVA portal. (2018). Combined Quantification and Characterization of Dissolved Organic Matter by Liquid Chromatography–Mass Spectrometry Using Char. Retrieved from [Link]

-

ACS Publications. (2018). Combined Quantification and Characterization of Dissolved Organic Matter by Liquid Chromatography–Mass Spectrometry Using Charged Aerosol Detection. Environmental Science & Technology. [Link]

-

ACS Publications. (2018). Universal HPLC Detector for Hydrophilic Organic Compounds by Means of Total Organic Carbon Detection. Analytical Chemistry. [Link]

-

ResearchGate. (2012). Characterization of dissolved organic matter using high-performance liquid chromatography (HPLC)-size exclusion chromatography (SEC) with a multiple wavelength absorbance detector. Water Research. [Link]

-

ResearchGate. (n.d.). Introduction of the nitro group into aromatic systems. Retrieved from [Link]

-

MST.edu. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. Nitro compound - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. quora.com [quora.com]

- 10. dissolutiontech.com [dissolutiontech.com]

A Senior Application Scientist's Guide to the Preliminary In Vitro Biological Screening of Nitrophenyl-Pyrazolylamine Derivatives

Foreword: The Rationale for Focused Screening

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its vast pharmacological potential.[1] Its derivatives have been extensively explored as potent anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] The strategic incorporation of a nitrophenyl moiety can further enhance biological activity, often through mechanisms related to the enzymatic reduction of the nitro group, which can produce cytotoxic intermediates.[5][6] This guide provides a comprehensive, field-proven framework for conducting the initial in vitro biological evaluation of novel nitrophenyl-pyrazolylamine derivatives. Our focus is not merely on procedural steps but on the underlying scientific principles and causality that ensure robust, reproducible, and meaningful data generation—the bedrock of any successful drug discovery program.

This document is structured to guide researchers through three primary screening funnels: anticancer, antimicrobial, and anti-inflammatory activities. Each section presents the core biological hypothesis, a detailed experimental protocol for a foundational assay, and the logic behind its design and execution.

Part 1: Anticancer Activity Assessment via Cytotoxicity Screening

Mechanistic Insight: Why Pyrazoles in Oncology?

Pyrazole derivatives exert their anticancer effects through diverse mechanisms of action.[7] They have been shown to interact with a multitude of biological targets crucial for cancer cell proliferation and survival, including cyclin-dependent kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and tubulin.[2] Some derivatives can even bind directly to DNA, disrupting replication and leading to cell death.[2] The initial and most fundamental question for any new derivative is whether it possesses cytotoxic activity against cancer cells. The MTT assay is a robust, colorimetric method for assessing this by measuring cellular metabolic activity, which serves as a proxy for cell viability.[8] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[9] The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[10]

Experimental Workflow: Cytotoxicity Screening

The following diagram outlines the logical flow of the MTT assay for determining the cytotoxic potential of the synthesized derivatives.

Caption: Workflow for Broth Microdilution MIC determination.

Detailed Protocol: Broth Microdilution Assay

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Test compounds dissolved in DMSO.

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Sterile 96-well U-bottom plates.

-

0.5 McFarland turbidity standard.

Procedure:

-

Compound Preparation:

-

In a 96-well plate, add 50 µL of sterile MHB to wells 2 through 12.

-

Add 100 µL of the test compound (at 4x the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh culture plate, pick several bacterial colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

-

Causality Check: A standardized inoculum is essential for reproducibility. A higher bacterial density can overwhelm the compound, leading to falsely high MIC values.

-

-

Inoculation and Incubation:

-

Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well is now 100 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.

-

Do not add bacteria to well 12 (sterility control).

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plate for turbidity. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

-

The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well in the dilution series). [11]

-

Data Presentation: Antimicrobial Activity

MIC values provide a clear quantitative measure of antimicrobial potency.

| Derivative ID | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |

| NP-PzA-01 | 16 | 64 |

| NP-PzA-02 | 32 | >128 |

| NP-PzA-03 | 8 | 32 |

| Ciprofloxacin (Ref.) | 1 | 0.5 |

Part 3: Anti-inflammatory Activity Screening

Mechanistic Insight: Targeting COX Enzymes

Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are central players in this process. [12]COX enzymes convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. [13]There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation. [12]Many pyrazole-containing drugs (e.g., Celecoxib) are potent anti-inflammatory agents that function by selectively inhibiting COX-2. [3]An initial in vitro screen is essential to determine if the new derivatives inhibit COX-1 and/or COX-2 and to establish their selectivity profile.

Biological Pathway: Arachidonic Acid Cascade

The diagram below illustrates the role of COX enzymes in the inflammatory pathway and the point of inhibition by NSAIDs.

Caption: The Arachidonic Acid pathway and sites of COX inhibition.

Detailed Protocol: In Vitro COX Inhibition Assay (Colorimetric)

This protocol is based on commercially available COX inhibitor screening kits which measure the peroxidase activity of COX.

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes.

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Heme cofactor.

-

Arachidonic Acid (substrate).

-

Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Test compounds and a reference inhibitor (e.g., Celecoxib, Indomethacin).

-

96-well plate.

Procedure:

-

Reagent Preparation: Prepare all reagents according to the supplier's instructions. Dilute enzymes and substrate to the appropriate working concentrations in cold assay buffer.

-

Assay Plate Setup:

-

To a 96-well plate, add the following to designated wells:

-

100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL Vehicle (DMSO), 10 µL Enzyme (COX-1 or COX-2).

-

Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL Test Compound (at various concentrations), 10 µL Enzyme.

-

Background Wells: 160 µL Assay Buffer, 10 µL Heme, 10 µL Vehicle.

-

-

Causality Check: Including a "100% activity" well is a critical control to define the uninhibited reaction rate, against which all inhibition is measured. The background well corrects for any non-enzymatic substrate oxidation.

-

-

Incubation:

-

Incubate the plate for 5-10 minutes at 25°C to allow the inhibitors to bind to the enzymes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the Colorimetric Substrate Solution to all wells.

-

Immediately follow by adding 20 µL of Arachidonic Acid solution to all wells except the background wells.

-

Shake the plate for a few seconds and immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Subtract the rate of the background wells from all other wells.

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(Rate of 100% Activity - Rate of Inhibitor) / Rate of 100% Activity] * 100 [14] * Plot % Inhibition vs. log concentration for both COX-1 and COX-2 to determine the IC₅₀ values.

-

Calculate the COX-2 Selectivity Index (SI): SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). [15]

-

Data Presentation: Anti-inflammatory Activity

A selectivity index >10 is often considered selective for COX-2.

| Derivative ID | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Index (SI) |

| NP-PzA-01 | 25.6 | 1.5 | 17.1 |

| NP-PzA-02 | 15.1 | 12.8 | 1.2 |

| NP-PzA-03 | >50 | 0.8 | >62.5 |

| Celecoxib (Ref.) | 15.0 | 0.04 | 375 |

Conclusion

This guide provides the foundational workflows for a robust preliminary in vitro assessment of nitrophenyl-pyrazolylamine derivatives. By systematically evaluating cytotoxicity, antimicrobial efficacy, and anti-inflammatory potential, researchers can efficiently identify promising lead compounds for further development. The emphasis on understanding the causality behind each protocol step is paramount for troubleshooting and ensuring the generation of high-quality, reliable data that can confidently guide the progression of a drug discovery project.

References

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023).

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI.

-

Antimicrobial Susceptibility Test methods ; Definition and Types. (2024). YouTube. [Link]

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.

- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.

-

Antibiotic sensitivity testing. (n.d.). Wikipedia. [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

-

MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

- Unlocking Anti-Inflammatory Drugs with Biochemical Assays. (2023).

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Springer Link. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]

-

Compounds containing nitrophenyl groups as antimicrobial and/or anticancer agents. (n.d.). ResearchGate. [Link]

-

Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (n.d.). MDPI. [Link]

- Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences.

-

Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. (n.d.). ResearchGate. [Link]

-

Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025). ResearchGate. [Link]

-

Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2022). NIH. [Link]

-

In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). PubMed. [Link]

-

Synthesis of new pyrazole derivatives and their anticancer evaluation. (2025). ResearchGate. [Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]

-

In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (n.d.). Academic Journals. [Link]

-

Synthesis and evaluation of some pyrazoline derivatives as anticancer agents. (n.d.). JOCPR. [Link]

-

Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (2024). ResearchGate. [Link]

-

Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. (n.d.). MDPI. [Link]

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). PMC - NIH. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. researchhub.com [researchhub.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. apec.org [apec.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. academicjournals.org [academicjournals.org]

- 15. benchchem.com [benchchem.com]

Introduction: The Critical Role of Tautomerism in Medicinal Chemistry

An In-depth Technical Guide to the Tautomerism of 5-Aryl-2H-Pyrazol-3-Ylamines for Drug Discovery and Development

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development.[1][2] For medicinal chemists, a molecule is not a single static entity but a population of interconverting forms, each with its unique shape, electronic properties, and potential for biological interactions. The ability of a compound to exist in multiple tautomeric forms can significantly influence its physicochemical properties, such as solubility, lipophilicity, and pKa, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, since molecular recognition is highly specific, the tautomeric form present at the site of action dictates the binding affinity to a biological target.[2]